molecular formula C14H18N2O6 B1273644 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 501015-23-2

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No. B1273644
M. Wt: 310.3 g/mol
InChI Key: SAVFDQXYVJSWEN-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O6 . It has a molecular weight of 310.30 .


Chemical Reactions Analysis

This compound is likely to be involved in various organic reactions due to its structure. For instance, boronic esters, which are similar to this compound, have been used in a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Enantioselective Synthesis

  • The compound has been used in the enantioselective synthesis of neuroexcitants, demonstrating its utility in producing chiral compounds with high enantiomeric excess (Pajouhesh et al., 2000).

Key Intermediate in Vitamin Synthesis

  • It serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle for catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Molecular Structure Analysis

  • The compound has been used in studies analyzing its molecular and crystal structure, particularly focusing on the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Asymmetric Hydrogenation of Enamines

  • Application in the preparation of beta-amino acid pharmacophore through asymmetric hydrogenation of enamine ester (Kubryk & Hansen, 2006).

Protecting Group in Peptide Synthesis

  • Its role as a protecting group in peptide synthesis, especially demonstrating its resistance to acidic conditions and utility in specific activation for peptide bond formation (Matsueda & Walter, 2009).

Synthesis of Unsaturated β-amino Acid Derivatives

  • Used in the synthesis of unsaturated β-amino acid derivatives, illustrating its versatility in creating complex amino acid structures (Davies et al., 1997).

N-tert-Butoxycarbonylation of Amines

  • In the N-tert-butoxycarbonylation of amines, it acts as an efficient catalyst, highlighting its role in the synthesis of chemoselectively protected amino derivatives (Heydari et al., 2007).

Synthesis of Dipeptide Analogs

  • Utilized in the synthesis of dipeptide analogs, particularly for creating compounds with non-proteinogenic amino acids (Schutkowski et al., 2009).

Synthesis of Copolymers

  • Applied in the copolymerization of chiral amino acid-based acetylenes, displaying its use in creating materials with unique chiroptical properties (Gao et al., 2003).

Polyacetylene Properties

  • Used in studying the properties of amino acid-based polyacetylenes, contributing to the understanding of polymer chemistry and material science (Gao et al., 2003).

Metabolic Studies in Anaerobic Archaeon

  • Analyzed for its role in the metabolic processes of thermophilic sulfur-dependent anaerobic archaeon, contributing to microbiological research (Rimbault et al., 1993).

Amino Acid-Derived Polymer Studies

  • Investigated for the synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, adding to the field of polymer science (Qu et al., 2009).

Anti-Microbial Activity of Derivatives

  • Studied for the synthesis and evaluation of its derivatives' anti-microbial activity, showcasing its potential in pharmaceutical applications (Pund et al., 2020).

Enantioselective Alkylation in Synthesis

  • Used in enantioselective alkylation for synthesizing specific amino acid derivatives, demonstrating its importance in stereocontrolled synthesis (Shirakawa et al., 2014).

Stereocontrolled Synthesis of Dipeptide Isosteres

  • Facilitates the stereocontrolled synthesis of dipeptide isosteres, important in the development of peptide-based pharmaceuticals (Nadin et al., 2001).

Glutamate-Agonistic Activity Study

  • Involved in the synthesis and study of glutamate-agonistic activity of its derivatives, contributing to neuropharmacology (Tamura et al., 1992).

Development of Modular Dipeptide-Analogue Ligands

  • Used in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, showcasing its versatility in catalysis and stereochemistry (Pastor et al., 2003).

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVFDQXYVJSWEN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375883
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS RN

501015-23-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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